molecular formula C11H16ClNO B2442428 (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride CAS No. 2137420-26-7

(1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride

Cat. No. B2442428
CAS RN: 2137420-26-7
M. Wt: 213.71
InChI Key: VGPGSOZCQQZJQY-MTICXXPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride, also known as 2-Methyl-MA or 2-Methyl-MDA, is a psychoactive substance that belongs to the amphetamine class of drugs. This compound has gained attention in recent years due to its potential therapeutic effects and its ability to produce psychedelic experiences. In

Mechanism of Action

The exact mechanism of action of (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride is not fully understood, but it is believed to act as a serotonin releaser and reuptake inhibitor. This means that it increases the levels of serotonin in the brain by blocking its reuptake and promoting its release. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, among other functions. By increasing serotonin levels, (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
(1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also has antioxidant properties and may protect against oxidative stress. In animal studies, it has been shown to increase locomotor activity and produce hyperthermia. It has also been found to have analgesic effects and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride in lab experiments is its ability to produce psychedelic experiences. This may be useful in studying the effects of psychedelic drugs on the brain and behavior. Additionally, its potential therapeutic effects make it a promising candidate for further research in the treatment of depression, anxiety, and neurodegenerative diseases.
One limitation of using (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride in lab experiments is its potential for abuse. As a psychoactive substance, it may be difficult to control its use and ensure the safety of study participants. Additionally, its effects on the brain and behavior may be difficult to interpret and generalize to other populations.

Future Directions

There are several future directions for research on (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride. One area of interest is its potential therapeutic effects in the treatment of depression, anxiety, and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in these populations. Additionally, its effects on the brain and behavior may be useful in studying the mechanisms of action of psychedelic drugs and their potential therapeutic applications. Finally, more research is needed to understand the long-term effects of (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride on the brain and behavior, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride involves the reaction of 2-methyl-2,3-dihydrobenzofuran with nitroethane, followed by reduction with sodium borohydride. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt. This method has been described in the literature and has been used to produce (1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride for research purposes.

Scientific Research Applications

(1S)-1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety. It has been shown to have a similar mechanism of action to other antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs), by increasing the levels of serotonin in the brain. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-7-5-10-6-9(8(2)12)3-4-11(10)13-7;/h3-4,6-8H,5,12H2,1-2H3;1H/t7?,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPGSOZCQQZJQY-MTICXXPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)[C@H](C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine hydrochloride

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